N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound with the molecular formula C23H24N2O5S and a molecular weight of 440.5 g/mol This compound is known for its unique chemical structure, which includes a sulfonyl group, an anilino group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,5-dimethylaniline: This involves the nitration of toluene followed by reduction to obtain 3,5-dimethylaniline.
Sulfonylation: The 3,5-dimethylaniline is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with 4-aminophenylacetic acid: The sulfonylated intermediate is coupled with 4-aminophenylacetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The anilino and methoxyphenoxy groups may also contribute to its binding affinity and specificity. These interactions can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group but different overall structure.
Phenethylamine: A simpler compound with a phenyl and ethylamine group.
2-(4-Methoxyphenyl)ethylamine: Another compound with a methoxyphenyl group but different functional groups.
Uniqueness
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfonyl and methoxyphenoxy groups sets it apart from other similar compounds, providing a unique profile for research and industrial use.
Properties
Molecular Formula |
C23H24N2O5S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-16-12-17(2)14-19(13-16)25-31(27,28)20-10-8-18(9-11-20)24-23(26)15-30-22-7-5-4-6-21(22)29-3/h4-14,25H,15H2,1-3H3,(H,24,26) |
InChI Key |
FHEJYZVWNBGQSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC)C |
Origin of Product |
United States |
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